Superior Double Suzuki Coupling Yields for 2,4‑Dibromo‑Substituted Thiophenes Versus 2,3‑Dibromo-Substituted Thiophenes
In a systematic study of one‑pot double Suzuki couplings, 2,4‑dibromothiophene demonstrated markedly higher isolated yields than its 2,3‑dibromo isomer. For the sequential coupling of p‑tolylboronic acid followed by p‑fluorophenylboronic acid, 2,4‑dibromothiophene afforded the diarylthiophene product in 88% yield, whereas the identical reaction with 2,3‑dibromothiophene yielded only 46% [1]. This result, obtained under Pd(PPh₃)₄ catalysis in DMF/Na₂CO₃ at 80‑95 °C, underscores the critical role of the 2,4‑dibromo substitution pattern in minimizing steric hindrance at the second coupling event. Because 2,4‑dibromo‑3,5‑dimethylthiophene retains this same 2,4‑dibromo arrangement, it is expected to replicate this yield advantage over isomers bearing a 2,3‑dibromo or analogous crowded substitution pattern [1].
| Evidence Dimension | Isolated yield of one-pot double Suzuki coupling product |
|---|---|
| Target Compound Data | 88% yield (p-tolyl then p-fluorophenyl coupling on 2,4-dibromothiophene) |
| Comparator Or Baseline | 46% yield (same coupling on 2,3-dibromothiophene) |
| Quantified Difference | 1.91-fold higher yield with the 2,4-dibromo substitution pattern |
| Conditions | Pd(PPh₃)₄, DMF, 1 M Na₂CO₃, 80 °C (first coupling), then 95 °C (second coupling); isolated yields after silica gel chromatography |
Why This Matters
Higher yields translate directly into lower material costs, less purification effort, and reduced waste—critical factors for procurement decisions in both academic and industrial synthetic laboratories.
- [1] Varello, S.; Handy, S. T. Double Couplings of Dibromothiophenes Using Boronic Acids and Boronates. Synthesis 2009, 19, 3357–3361. Table 1 (Entry 1) and Table 2 (Entry 1). PMC3245682. View Source
